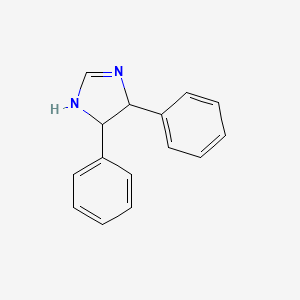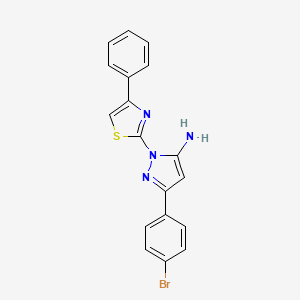![molecular formula C14H21N3O4 B14159291 N-[2-(diethylamino)ethyl]-2-(4-nitrophenoxy)acetamide CAS No. 19076-88-1](/img/structure/B14159291.png)
N-[2-(diethylamino)ethyl]-2-(4-nitrophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(diethylamino)ethyl]-2-(4-nitrophenoxy)acetamide is a chemical compound with a complex structure that includes a diethylamino group, an ethyl chain, and a nitrophenoxy group attached to an acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)ethyl]-2-(4-nitrophenoxy)acetamide typically involves the reaction of 2-(4-nitrophenoxy)acetic acid with N,N-diethylaminoethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane to dissolve the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
N-[2-(diethylamino)ethyl]-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups in place of the diethylamino group.
科学的研究の応用
N-[2-(diethylamino)ethyl]-2-(4-nitrophenoxy)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It may be used in the production of specialty chemicals or as a component in formulations requiring specific chemical properties.
作用機序
The mechanism by which N-[2-(diethylamino)ethyl]-2-(4-nitrophenoxy)acetamide exerts its effects depends on its interaction with molecular targets. The diethylamino group can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. The nitrophenoxy group may also play a role in binding to specific sites on proteins or other biomolecules, influencing their activity and pathways.
類似化合物との比較
Similar Compounds
N-[2-(diethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide: This compound has a methoxy group instead of a nitro group, which can significantly alter its chemical properties and reactivity.
N-[2-(diethylamino)ethyl]-2-(4-chlorophenoxy)acetamide:
Uniqueness
N-[2-(diethylamino)ethyl]-2-(4-nitrophenoxy)acetamide is unique due to the presence of the nitro group, which imparts specific chemical properties such as increased reactivity in reduction reactions. This uniqueness makes it valuable in certain applications where other similar compounds may not be as effective.
特性
CAS番号 |
19076-88-1 |
|---|---|
分子式 |
C14H21N3O4 |
分子量 |
295.33 g/mol |
IUPAC名 |
N-[2-(diethylamino)ethyl]-2-(4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C14H21N3O4/c1-3-16(4-2)10-9-15-14(18)11-21-13-7-5-12(6-8-13)17(19)20/h5-8H,3-4,9-11H2,1-2H3,(H,15,18) |
InChIキー |
OOJUQSOXMJPIKU-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNC(=O)COC1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B14159211.png)
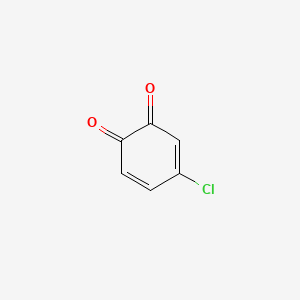
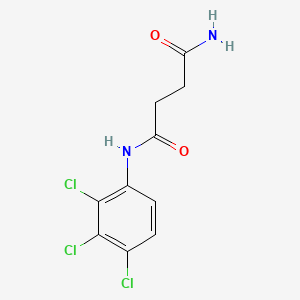
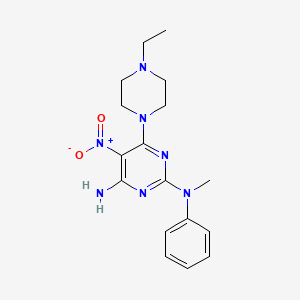
![1-[[(4-Bromophenyl)imino]methyl]-6,7,8,9-tetrahydro-3-iodo-2-dibenzofuranol](/img/structure/B14159236.png)
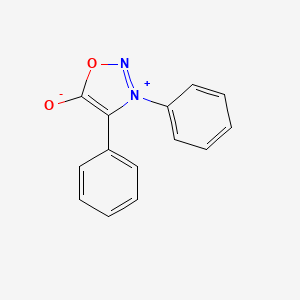

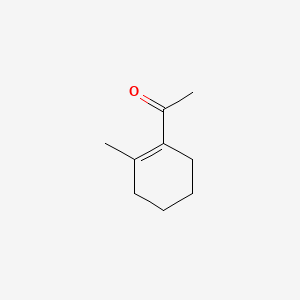
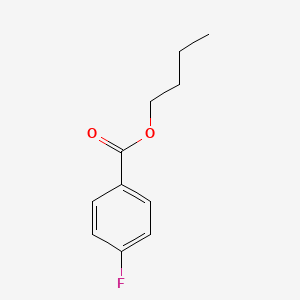
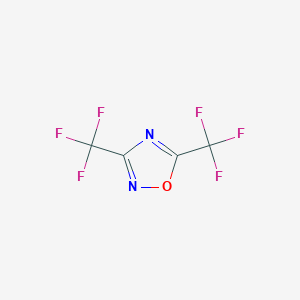
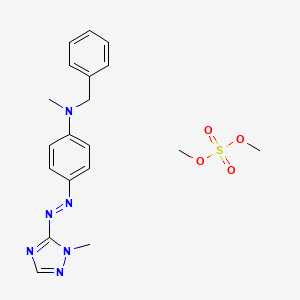
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(propan-2-yl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14159295.png)
